molecular formula C17H18O2 B404191 4-Isopropylphenyl 4-methylbenzoate

4-Isopropylphenyl 4-methylbenzoate

Cat. No.: B404191
M. Wt: 254.32g/mol
InChI Key: RZGHKQSLCWIKSR-UHFFFAOYSA-N
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Description

4-Isopropylphenyl 4-methylbenzoate is an aromatic ester featuring a benzoate core substituted with a methyl group at the para position and an isopropylphenyl moiety at the ester oxygen (Fig. 1). This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for tailored interactions in biological systems or polymer matrices. Its synthesis typically involves esterification reactions between 4-methylbenzoic acid derivatives and 4-isopropylphenol under acid catalysis, though specific protocols may vary .

These properties make it a candidate for studying structure-activity relationships (SAR) in drug design and crystallography .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32g/mol

IUPAC Name

(4-propan-2-ylphenyl) 4-methylbenzoate

InChI

InChI=1S/C17H18O2/c1-12(2)14-8-10-16(11-9-14)19-17(18)15-6-4-13(3)5-7-15/h4-12H,1-3H3

InChI Key

RZGHKQSLCWIKSR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Analogs

Halogen substitution (e.g., bromine in 4-[(E)-hydrazono]phenyl 4-bromobenzoate) alters electronic properties, increasing dipole moments and influencing crystallization behavior. However, bromine’s larger atomic radius may reduce bioavailability compared to methyl or isopropyl groups .

Physicochemical Properties

Solubility and Lipophilicity

  • The 4-isopropylphenyl group increases logP values (a measure of lipophilicity) compared to simpler esters like methyl 4-dimethylaminobenzoate. This enhances membrane permeability but may reduce aqueous solubility, as seen in SAR studies for antiproliferative agents .
  • Comparative Data :

    Compound logP Water Solubility (mg/mL)
    4-Isopropylphenyl 4-methylbenzoate 4.2 0.05
    4-Bromophenyl 4-methylbenzoate 3.8 0.12
    4-Methylphenyl acetate 2.1 1.5

Spectral Characteristics

UV-Vis spectra of halogen-substituted analogs (e.g., C4 in ) show redshifted absorption maxima (λₐᵦₛ = 320 nm) compared to non-halogenated derivatives (λₐᵦₛ = 280 nm), indicating extended conjugation or electronic effects from the isopropyl group .

Crystallographic and Stability Profiles

This contrasts with orthorhombic packing in brominated analogs, where halogen bonds dominate .

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